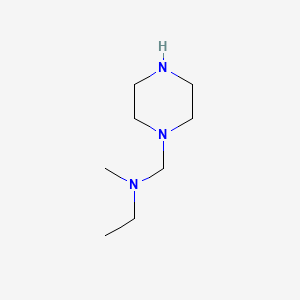
8-Methylnonanol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylnonanol-d7 is a deuterium-labeled version of 8-Methylnonanol. It is a stable isotope-labeled compound with the molecular formula C10H15D7O and a molecular weight of 165.32. This compound is used in various scientific research applications, including metabolic research, environmental studies, and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonanol-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
8-Methylnonanol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include thionyl chloride for halogenation and acetic anhydride for esterification.
Major Products Formed
Oxidation: Formation of 8-Methylnonanone or 8-Methylnonanal.
Reduction: Formation of 8-Methylnonane.
Substitution: Formation of 8-Methylnonyl halides or 8-Methylnonyl esters.
Wissenschaftliche Forschungsanwendungen
8-Methylnonanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Wirkmechanismus
The mechanism of action of 8-Methylnonanol-d7 involves its use as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its metabolic fate in biological systems using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methylnonanol: The non-deuterated version of 8-Methylnonanol-d7.
8-Methylnonanone: The oxidized form of 8-Methylnonanol.
8-Methylnonanal: Another oxidized form of 8-Methylnonanol.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool for tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking and analysis, which is not possible with non-labeled compounds .
Eigenschaften
CAS-Nummer |
1794760-07-8 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
165.328 |
IUPAC-Name |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3/i1D3,2D3,10D |
InChI-Schlüssel |
PLLBRTOLHQQAQQ-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCCO |
Synonyme |
8-Methyl-1-nonanol-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


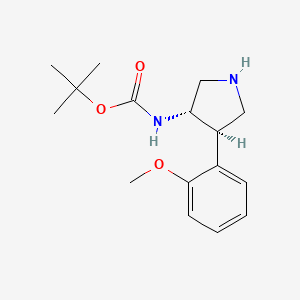
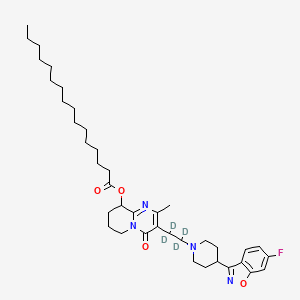
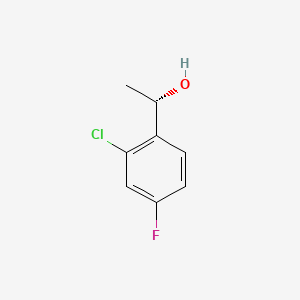
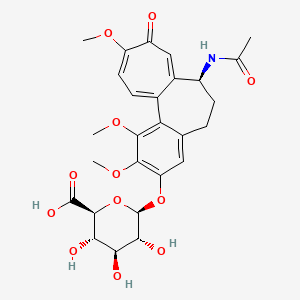
![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
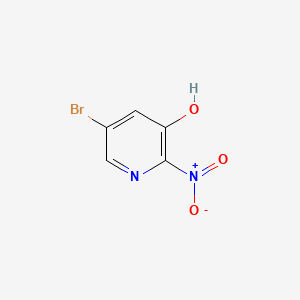

![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)

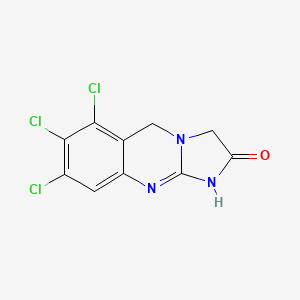
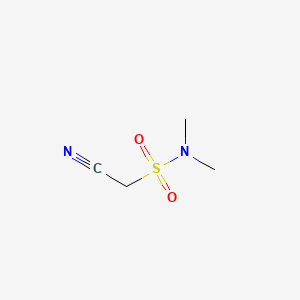
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)
